molecular formula C13H16FN3O B6953075 N-[(2-fluoro-3-methoxyphenyl)methyl]-1-(1H-pyrazol-4-yl)ethanamine

N-[(2-fluoro-3-methoxyphenyl)methyl]-1-(1H-pyrazol-4-yl)ethanamine

Cat. No.: B6953075
M. Wt: 249.28 g/mol
InChI Key: BUIQOZYWVYAYOC-UHFFFAOYSA-N
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Description

N-[(2-fluoro-3-methoxyphenyl)methyl]-1-(1H-pyrazol-4-yl)ethanamine is an organic compound that features a pyrazole ring and a substituted phenyl group

Properties

IUPAC Name

N-[(2-fluoro-3-methoxyphenyl)methyl]-1-(1H-pyrazol-4-yl)ethanamine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H16FN3O/c1-9(11-7-16-17-8-11)15-6-10-4-3-5-12(18-2)13(10)14/h3-5,7-9,15H,6H2,1-2H3,(H,16,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BUIQOZYWVYAYOC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C1=CNN=C1)NCC2=C(C(=CC=C2)OC)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H16FN3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

249.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[(2-fluoro-3-methoxyphenyl)methyl]-1-(1H-pyrazol-4-yl)ethanamine typically involves the following steps:

    Formation of the pyrazole ring: This can be achieved through the reaction of hydrazine with a 1,3-dicarbonyl compound under acidic conditions.

    Substitution on the phenyl ring:

    Coupling of the pyrazole and phenyl groups: This step often involves a nucleophilic substitution reaction where the pyrazole ring is coupled with the substituted phenyl group using a suitable leaving group and base.

Industrial Production Methods

In an industrial setting, the production of this compound may involve optimized reaction conditions to maximize yield and purity. This could include the use of continuous flow reactors, high-throughput screening of catalysts, and advanced purification techniques such as chromatography.

Chemical Reactions Analysis

Types of Reactions

N-[(2-fluoro-3-methoxyphenyl)methyl]-1-(1H-pyrazol-4-yl)ethanamine can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides or other oxidized derivatives.

    Reduction: Reduction reactions can convert the compound into its reduced forms, potentially altering the functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.

    Substitution: Reagents like halogens, alkylating agents, and bases are commonly employed in substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction could produce alcohols or amines.

Scientific Research Applications

N-[(2-fluoro-3-methoxyphenyl)methyl]-1-(1H-pyrazol-4-yl)ethanamine has several scientific research applications:

    Medicinal Chemistry: It is investigated for its potential as a pharmaceutical intermediate or active ingredient due to its unique structural features.

    Organic Synthesis: The compound serves as a building block in the synthesis of more complex molecules.

    Biological Studies: Researchers study its interactions with biological targets to understand its potential therapeutic effects.

    Industrial Applications: It may be used in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism by which N-[(2-fluoro-3-methoxyphenyl)methyl]-1-(1H-pyrazol-4-yl)ethanamine exerts its effects involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or other proteins, leading to modulation of biological pathways. The exact mechanism depends on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

  • N-[(2-chloro-3-methoxyphenyl)methyl]-1-(1H-pyrazol-4-yl)ethanamine
  • N-[(2-fluoro-4-methoxyphenyl)methyl]-1-(1H-pyrazol-4-yl)ethanamine
  • N-[(2-fluoro-3-methylphenyl)methyl]-1-(1H-pyrazol-4-yl)ethanamine

Uniqueness

N-[(2-fluoro-3-methoxyphenyl)methyl]-1-(1H-pyrazol-4-yl)ethanamine is unique due to the specific positioning of the fluoro and methoxy groups on the phenyl ring, which can influence its chemical reactivity and biological activity. This distinct structure may result in different pharmacokinetic and pharmacodynamic properties compared to similar compounds.

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